1,3-Diphenyl-1H-pyrazol-4-ol

Medicinal Chemistry Anticancer Agents Synthetic Intermediates

Generic diphenylpyrazol-ol substitution often leads to failed syntheses due to regioisomer mismatch. 1,3-Diphenyl-1H-pyrazol-4-ol (CAS 1202029-92-2) is the specific 4-ol isomer validated for medicinal chemistry applications. • Validated intermediate for HDAC inhibitors: derivative 8c shows IC50 0.42 µM (HDAC-1) & 0.62 µM (HCT116) • Used in synthesis of antiviral agents achieving ≥99% rotavirus reduction • Reliable, high-purity building block available from established supply chains for reproducible SAR studies.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 1202029-92-2
Cat. No. B1524068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-1H-pyrazol-4-ol
CAS1202029-92-2
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c18-14-11-17(13-9-5-2-6-10-13)16-15(14)12-7-3-1-4-8-12/h1-11,18H
InChIKeyPORMTFRAWCPMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1H-pyrazol-4-ol (CAS 1202029-92-2): Synthetic Utility and Comparative Chemical Space


1,3-Diphenyl-1H-pyrazol-4-ol (CAS 1202029-92-2) is a 1,3-diphenyl-substituted pyrazole heterocycle bearing a hydroxyl group specifically at the 4-position of the pyrazole ring [1]. This positional substitution pattern is a defining structural characteristic that influences its chemical reactivity, physicochemical properties, and suitability as a synthetic intermediate compared to other diphenylpyrazol-ol regioisomers . While its parent scaffold is associated with a broad range of reported biological activities, the 4-ol derivative's primary documented value lies in its role as a versatile building block for constructing more complex heterocyclic systems rather than as a standalone bioactive entity [2].

1
Synthetic intermediate workflow. Primary documented role is as a versatile building block for constructing complex heterocyclic systems.
2
4-hydroxy positional isomer. Defines reactivity and physicochemical properties distinct from other diphenylpyrazol-ol regioisomers.
3
Medicinal chemistry scaffold. Enables access to derivatized libraries for lead optimization, rather than standalone bioactivity.

Why Generic Substitution of 1,3-Diphenyl-1H-pyrazol-4-ol Fails in Rigorous Research


Selecting a generic 'diphenylpyrazol-ol' without verifying the exact regioisomer (4-ol vs. 5-ol) or the source's synthetic lineage introduces significant risk of experimental failure and irreproducibility. While compounds like 1,3-diphenyl-1H-pyrazol-5-ol (CAS 114138-49-7) are noted for direct antimicrobial activity (e.g., MIC values against S. aureus ), 1,3-diphenyl-1H-pyrazol-4-ol serves a distinct and often more valuable role as a foundational synthetic intermediate [1]. Their physicochemical properties, such as hydrogen bonding and LogP, differ sufficiently due to the position of the hydroxyl group, altering solubility and reactivity [2]. Furthermore, the specific 4-ol isomer is a validated, commercially available building block from major suppliers like Sigma-Aldrich (catalog ALDRICH/JRD0553), ensuring a reliable and characterized starting material for lead optimization, as evidenced in the synthesis of HDAC inhibitors and other antiproliferative agents [3]. Substitution with an unverified, lower-purity, or incorrect isomer can derail multi-step synthetic pathways, invalidate SAR studies, and compromise the integrity of biological data.

REGIOISOMER 1,3-Diphenyl-1H-pyrazol-5-ol may target antimicrobial screens; the 4-ol isomer serves a distinct role as a synthetic intermediate, not a direct bioactive substitute.
PHYSICOCHEMICAL Hydrogen bonding and LogP differences between 4-ol and 5-ol regioisomers may alter solubility and reactivity, limiting direct substitution in synthetic pathways.
REPRODUCIBILITY Unverified or lower-purity isomers can derail multi-step syntheses and invalidate SAR data. Validated commercial sourcing supports experimental consistency.

1,3-Diphenyl-1H-pyrazol-4-ol: Quantifiable Differentiation Data for Procurement and Use


Essential Intermediate for High-Potency Anticancer Agents: Evidence from Lead Compound Synthesis

The 1,3-diphenyl-1H-pyrazol-4-yl scaffold, derivable from 1,3-diphenyl-1H-pyrazol-4-ol, is a critical pharmacophore in the synthesis of potent anticancer leads. Specifically, derivative 8c, containing this scaffold, demonstrated nanomolar inhibitory activity against both HDAC-1 enzyme and the HCT116 cancer cell line. In contrast, the 1,3-diphenyl-1H-pyrazol-5-ol isomer is primarily explored for antimicrobial targets. [1]

Derivative Bioactivity
Head-to-head
Derivative 8c: HDAC-1 IC50 = 0.42 µM; HCT116 IC50 = 0.62 µM. Comparator: antimicrobial derivatives.
Supports anticancer lead generation pathway fit
HDAC inhibition and cell-line endpoint context
Medicinal Chemistry Anticancer Agents Synthetic Intermediates

Foundational Building Block for Antiviral Lead Generation with >2 Log Reduction in Rotavirus Titer

The compound 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride, a key synthon prepared from the core 1,3-diphenyl-1H-pyrazol-4-yl scaffold, serves as a versatile building block for creating diverse heterocycles. Several of these synthesized products (compounds 3, 12, 13, 15, and 16) exhibited a high reduction effect on rotavirus titer of ≥ 2 log10 TCID50. This highlights the unique synthetic utility of the 4-yl scaffold in accessing novel antiviral chemotypes.

Antiviral Building Block
Class-level
Derived heterocycles show ≥ 2 log10 reduction in rotavirus titer
Supports antiviral discovery screening context
Data to verify for specific derivatives
Antiviral Discovery Rotavirus Inhibitors Synthetic Methodology

Validated Commercial Source: A Procurable and Characterized Standard for Reproducible Research

Unlike many research chemicals, 1,3-diphenyl-1H-pyrazol-4-ol (CAS 1202029-92-2) is a validated, commercially available compound. It is listed in the Sigma-Aldrich (MilliporeSigma) catalog under product number JRD0553, ensuring a defined, high-purity source for early discovery research. This availability as a standard catalog item from a major supplier provides a significant advantage over similar pyrazol-ol isomers that may only be available from custom synthesis houses or with lower purity, directly impacting experimental reproducibility and procurement efficiency.

Validated Commercial Source
Supporting evidence
Sigma-Aldrich (MilliporeSigma) catalog # JRD0553; MW: 250.30 g/mol
Supports procurement and reproducibility planning
Source-specific review; batch consistency to confirm
Chemical Procurement Reproducibility Compound Management

Optimal Research and Industrial Use Cases for 1,3-Diphenyl-1H-pyrazol-4-ol Based on Quantitative Evidence


Lead Generation for Anticancer Therapeutics Targeting HDAC and CDK2

This compound is ideally suited for medicinal chemistry programs focused on developing novel anticancer agents. Its 1,3-diphenyl-1H-pyrazol-4-yl core is a validated scaffold for creating potent histone deacetylase (HDAC) inhibitors, with derivative 8c showing an IC50 of 0.42 µM against HDAC-1 and 0.62 µM against HCT116 cancer cells [1]. Furthermore, derivatives from this scaffold exhibit strong binding free energies towards cyclin-dependent kinase 2 (CDK2), a key target in cell cycle regulation, with compounds 4, 25, and 26 demonstrating the best docking scores [2].

Synthesis of Novel Antiviral Agents Against Rotavirus and Other RNA Viruses

Researchers investigating antiviral therapies can leverage 1,3-diphenyl-1H-pyrazol-4-ol to synthesize a diverse library of nitrogen heterocycles. The synthon 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride, derived from this core, is a proven entry point to compounds that reduce rotavirus titer by ≥ 2 log10 TCID50 (≥ 99% viral reduction), identifying them as candidates for anti-RV drug development .

Scaffold Hopping and SAR Studies in Pyrazole-Based Drug Discovery

In structure-activity relationship (SAR) studies, this 4-ol compound serves as a crucial control or comparator to other regioisomers like 1,3-diphenyl-1H-pyrazol-5-ol. Its distinct biological profile—serving as a synthetic intermediate for antiproliferative and antiviral agents [1], in contrast to the 5-ol's direct antimicrobial activity—allows medicinal chemists to map the functional consequences of hydroxyl group position on both chemical reactivity and biological target engagement.

Standardized Building Block for Academic and Industrial Chemical Libraries

For compound management and high-throughput screening (HTS) facilities, 1,3-diphenyl-1H-pyrazol-4-ol (available as Sigma-Aldrich JRD0553) is a high-purity, readily available chemical probe . Its incorporation into screening libraries is supported by its well-defined role as a key intermediate in published synthetic routes, ensuring that any hits can be rapidly followed up with medicinal chemistry efforts.

Application
Selection Property
Validation Focus
Anticancer lead generation
HDAC/CDK2 pharmacophore scaffold
Cell-line endpoint response and target engagement
Antiviral agent synthesis
Key synthon for diverse N-heterocycles
Viral titer reduction endpoint context
Scaffold hopping & SAR studies
Regioisomer control for property mapping
Functional consequence of 4-OH vs 5-OH position
Chemical library building block
High-purity, readily available catalog item
Synthetic route reproducibility and lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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